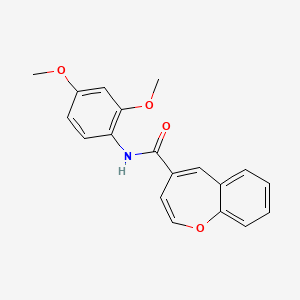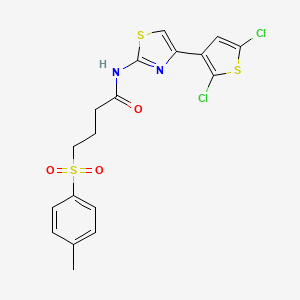
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide is a chemical entity that is likely to possess a complex structure due to the presence of multiple aromatic systems and functional groups such as thiazole, thiophene, and tosyl groups. Although the specific papers provided do not directly discuss this compound, they do provide insights into the reactivity and structural analysis of related thiazole and thiophene derivatives, which can be extrapolated to understand the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of thiazole and thiophene rings, which are common in medicinal chemistry due to their bioactive properties. For instance, the synthesis of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole involves ring opening to produce a thioketene intermediate that can further react with nucleophiles to form esters or amides . This suggests that similar synthetic strategies could be employed for the synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide, with careful selection of nucleophiles and conditions to introduce the tosyl group and the butanamide moiety.
Molecular Structure Analysis
The molecular structure of thiazole and thiophene derivatives has been studied using various spectroscopic and theoretical methods. For example, a combined experimental and theoretical study using density functional theory (DFT) methods has been conducted on a related thiazole compound to determine the optimized molecular structure, chemical shift values, and vibrational assignments . Such analysis is crucial for understanding the electronic properties and reactivity of the compound, which can be applied to N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide to predict its behavior in chemical reactions.
Chemical Reactions Analysis
The reactivity of thiazole and thiophene derivatives can be quite varied, depending on the substituents and the reaction conditions. The synthesis of N-substituted indole-2-thiols from a thiadiazole derivative demonstrates the potential for intramolecular cyclization and nucleophilic substitution reactions . Additionally, the study of structure-activity relationships of thiophene sulfonamides as kinase inhibitors shows the importance of the substitution pattern on the biological activity . These insights can guide the design of synthetic routes and the prediction of the reactivity of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide can be inferred from related studies. The HOMO-LUMO analysis and molecular electrostatic potential studies provide information on charge delocalization, which is important for understanding the reactivity and potential interactions with biological targets . Additionally, the unusual binding mode of a benzothiazolyl thiophene sulfonamide to cyclin-dependent kinase 5 (cdk5) via a water molecule highlights the importance of solvent interactions and molecular conformation in the biological activity . These properties are essential for the development of this compound as a potential therapeutic agent.
Eigenschaften
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S3/c1-11-4-6-12(7-5-11)28(24,25)8-2-3-16(23)22-18-21-14(10-26-18)13-9-15(19)27-17(13)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVYHRMGMJPLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-cyano-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004413.png)
![1-[(4-Chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B3004414.png)

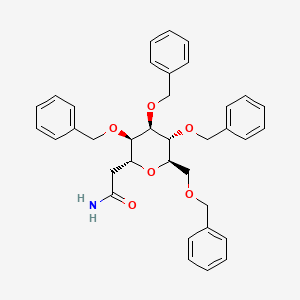


![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004422.png)
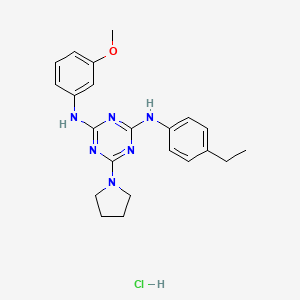
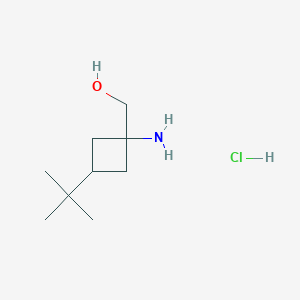

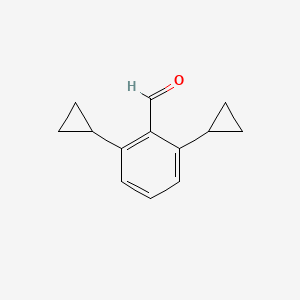

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3004428.png)
